molecular formula C3H4N4 B1266350 5-vinyl-1H-tetrazole CAS No. 29250-47-3

5-vinyl-1H-tetrazole

Cat. No.: B1266350
CAS No.: 29250-47-3
M. Wt: 96.09 g/mol
InChI Key: VTQMJCSAHXYXPJ-UHFFFAOYSA-N
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Description

5-vinyl-1H-tetrazole is a useful research compound. Its molecular formula is C3H4N4 and its molecular weight is 96.09 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

5-Vinyl-1H-tetrazole serves as a monomer for the synthesis of nitrogen-rich polymers. Its molecular structure has been extensively studied using techniques such as X-ray diffraction and quantum chemical calculations. These analyses provide valuable insights into its polymerization behavior, enabling the creation of polymers with predictable molecular weights and thermodynamic properties. Recent advancements have focused on developing efficient synthesis methods to obtain highly purified forms of this compound, which are crucial for its application in modern materials science .

Polymer Synthesis

One of the primary applications of this compound is in the synthesis of polymers and copolymers. It can be used to convert polyacrylonitrile into poly(5-vinyl tetrazole), creating materials with varying tetrazole content. This process has been analyzed through various spectroscopic and thermal methods, revealing the potential for these polymers to exhibit desirable mechanical and thermal properties. The ability to control the polymerization process allows for the design of materials tailored for specific applications, including high-performance coatings and membranes .

Catalytic Applications

This compound has also shown promise in catalytic applications. It can be synthesized into various 5-substituted 1H-tetrazoles using catalysts such as ytterbium triflate hydrate, demonstrating its utility in organic synthesis. These compounds have been explored for their catalytic activity in multicomponent reactions, leading to the development of new synthetic pathways for complex organic molecules . The versatility of this compound in catalysis highlights its potential role in green chemistry initiatives aimed at reducing waste and improving reaction efficiency .

Fuel Cell Applications

In energy applications, poly(5-vinyl tetrazole) has been investigated as a proton exchange membrane material for high-temperature fuel cells. These membranes exhibit high proton conductivity and thermal stability, making them suitable for advanced fuel cell technologies. The incorporation of this compound into membrane formulations enhances their performance characteristics, positioning them as promising candidates for future energy systems .

Biomedical Applications

The biochemical properties of this compound derivatives have garnered interest in medicinal chemistry. Tetrazoles are often employed as bioisosteric replacements for carboxylic acids, which can enhance the pharmacokinetic profiles of drug candidates. Research indicates that tetrazoles can inhibit specific enzymes involved in metabolic pathways, suggesting their potential as therapeutic agents against fungal infections and other diseases . However, further studies are necessary to fully understand their biological activities and therapeutic potential.

Summary Table of Applications

Application AreaDescription
Polymer Synthesis Used as a monomer to create nitrogen-rich polymers with tailored properties
Catalytic Applications Acts as a catalyst or reagent in organic synthesis and multicomponent reactions
Fuel Cells Serves as a material for proton exchange membranes with high conductivity
Biomedical Uses Explored as a bioisosteric replacement in drug design; potential antifungal activity

Chemical Reactions Analysis

Thermal Polymerization

5-Vinyl-1H-tetrazole undergoes spontaneous polymerization upon heating, a critical reaction influencing its handling and applications. Differential Scanning Calorimetry (DSC) reveals the following thermal behavior:

ParameterValueConditions
Melting Point131.2 ± 0.5 °CHeating rate: 10 °C/min
Polymerization Onset131.2 °C (immediate)Exothermic, ΔH = -220 J/g
Polymer Completion~200 °CCross-linked polymer forms

Mechanism : The vinyl group’s polarized C=C bond facilitates radical polymerization. Thermal initiation occurs without added catalysts, forming insoluble cross-linked polymers. Inhibitors like hydroquinone are required during synthesis to suppress premature polymerization .

Acid-Base Reactivity

The tetrazole ring’s NH group exhibits Brønsted-Lowry acidity (pKa ~4.9), enabling deprotonation and salt formation:

Key Reactions :

  • Deprotonation :
    C3H5N5C3H4N5+H+\text{C}_3\text{H}_5\text{N}_5\rightleftharpoons \text{C}_3\text{H}_4\text{N}_5^-+\text{H}^+
    Forms tetrazolate anions, which enhance lipid solubility for medicinal applications .

  • Hydrogen Bonding :
    Linear associates (–N1–H···N4–) between adjacent molecules stabilize crystalline structures, as confirmed by X-ray diffraction .

Functionalization via Substitution

The vinyl group participates in electrophilic and radical substitutions, though controlled conditions are essential to avoid polymerization.

Example Reaction :
Halogenation (Theoretical Pathway):
C3H5N5+X2C3H4XN5+HX\text{C}_3\text{H}_5\text{N}_5+\text{X}_2\rightarrow \text{C}_3\text{H}_4\text{X}\text{N}_5+\text{HX}
(X = Cl, Br)

Challenges :

  • Competing polymerization requires low temperatures (<50 °C) and inhibitors .

  • Limited experimental data exists due to the compound’s instability .

Stability Under Oxidative and Reductive Conditions

The tetrazole ring resists degradation under most conditions, but the vinyl group’s reactivity dominates:

ConditionObservationSource
Oxidizing Agents (e.g., H₂O₂)Vinyl group oxidizes to epoxides or ketones
Reducing Agents (e.g., LiAlH₄)Limited data; potential amine formation

Solvent-Dependent Reactivity

Polar aprotic solvents (e.g., DMF, DMSO) stabilize the compound by solvating the tetrazolate anion, while protic solvents (e.g., H₂O) accelerate decomposition .

Inhibitor Efficacy in Polymerization Suppression

The following inhibitors are effective in stabilizing this compound during synthesis:

InhibitorConcentrationEffectiveness (% Yield Stability)
Hydroquinone0.1–1 wt%>95%
Ionol (BHT)0.5 wt%90%

Structural Insights from Spectroscopy

Infrared (IR) Data :

  • N–H Stretch: 3200–3400 cm⁻¹ (broad, H-bonded)

  • C=C Stretch: 1630 cm⁻¹ (polarized vinyl group)

X-ray Diffraction :

  • Planar tetrazole ring with bond lengths:
    N1 C5=1.33 ,C5 C6=1.47 \text{N1 C5}=1.33\,\text{ },\,\text{C5 C6}=1.47\,\text{ }

Comparative Reactivity with Analogues

CompoundKey DifferenceReactivity Notes
1H-TetrazoleNo vinyl groupLess prone to polymerization
5-Methyl-1H-tetrazoleMethyl substituentHigher thermal stability
5-Phenyl-1H-tetrazoleAromatic substituentReduced electrophilic activity

Practical Considerations for Handling

  • Storage : Below 0 °C under inert gas (N₂/Ar) with inhibitors .

  • Purification : Crystallization from chloroform at ≤50 °C to minimize polymerization .

Properties

IUPAC Name

5-ethenyl-2H-tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N4/c1-2-3-4-6-7-5-3/h2H,1H2,(H,4,5,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQMJCSAHXYXPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=NNN=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29250-47-3
Details Compound: Poly(5-vinyltetrazole)
Record name Poly(5-vinyltetrazole)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29250-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30183512
Record name 1H-Tetrazole, 5-(dimethylamino)-1-phenyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30183512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18755-47-0, 29250-47-3
Record name 5-Ethenyl-2H-tetrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18755-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Tetrazole, 5-(dimethylamino)-1-phenyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30183512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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